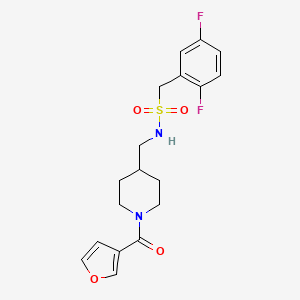

1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O4S/c19-16-1-2-17(20)15(9-16)12-27(24,25)21-10-13-3-6-22(7-4-13)18(23)14-5-8-26-11-14/h1-2,5,8-9,11,13,21H,3-4,6-7,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMBPLIXHWLDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl moiety and a piperidine ring with a furan carbonyl substituent. Its molecular formula is C16H18F2N2O3S, and it has a molecular weight of approximately 356.39 g/mol. The presence of fluorine atoms enhances lipophilicity, which may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The methanesulfonamide group suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which could contribute to anti-inflammatory effects .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Compounds with similar structural motifs have shown promising antimicrobial properties. For instance, derivatives containing the furan moiety have been evaluated for their ability to inhibit bacterial growth, suggesting that the current compound may exhibit similar activity .

- Anti-inflammatory Effects : The methanesulfonamide group is known for anti-inflammatory properties. Studies on related compounds have demonstrated significant reductions in inflammatory markers in animal models, indicating that this compound could be effective in treating conditions like arthritis or other inflammatory diseases .

- Cytotoxicity and Anticancer Potential : Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines. The combination of the piperidine and furan groups may enhance its ability to penetrate cellular membranes and induce apoptosis in cancer cells .

Case Studies

- In Vitro Studies : A study involving synthesized derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This indicates a strong potential for further development as anticancer agents .

- Animal Models : In vivo studies have demonstrated that related compounds significantly reduce tumor size in xenograft models when administered at specific dosages. These findings support the hypothesis that this compound may also exhibit similar anticancer activity .

Data Table: Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2,5-difluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising cytotoxic effects. A study evaluated a series of sulfonamide derivatives for their activity against HCT-116, MCF-7, and HeLa cell lines, revealing that modifications in the structure can significantly influence their anticancer efficacy .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 10 |

| Compound B | MCF-7 | 15 |

| Compound C | HeLa | 12 |

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Research has shown that related sulfonamides can inhibit key inflammatory pathways. For example, they have been found to modulate the activity of cyclooxygenase enzymes and other inflammatory mediators .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various sulfonamide derivatives similar to the compound . The synthesized compounds were evaluated for their anticancer activity using standard protocols. The results indicated that specific substitutions on the piperidine ring significantly enhanced cytotoxicity against cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation utilized a structure-activity relationship approach to optimize the compound's efficacy. By systematically modifying the furan and piperidine substituents, researchers identified key structural features that correlate with increased biological activity. This approach not only provided insights into the compound's mechanism but also guided future drug design efforts .

Chemical Reactions Analysis

Sulfonamide Reactivity

The methanesulfonamide group (–SO₂N<) participates in nucleophilic substitution and hydrolysis reactions. In structurally related compounds, sulfonamides undergo:

Piperidine Ring Modifications

The piperidine nitrogen and adjacent methylene groups are sites for:

a. N-Acylation

The secondary amine in the piperidine ring reacts with acyl chlorides or anhydrides to form amides. In analogs, this acylation enhances metabolic stability :

b. Ring-Opening Reactions

Strong acids or reducing agents (e.g., LiAlH₄) may cleave the piperidine ring, though this is less common in substituted piperidines due to steric and electronic stabilization .

Furan-3-Carbonyl Reactivity

The furan ring and carbonyl group participate in:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrofuran derivatives |

| Diels-Alder Cycloaddition | Dienophiles (e.g., maleic anhydride) | Bicyclic adducts |

The electron-rich furan ring is prone to electrophilic attack at the 2- or 5-positions, while the carbonyl group may undergo nucleophilic additions (e.g., Grignard reagents) .

Difluorophenyl Ring Reactions

The 2,5-difluorophenyl group exhibits limited reactivity under mild conditions but may engage in:

-

Nucleophilic Aromatic Substitution : Under high-temperature or catalytic conditions, fluorine atoms at activated positions (e.g., ortho to electron-withdrawing groups) can be displaced by strong nucleophiles (e.g., –NH₂, –OCH₃) .

-

Cross-Coupling : Palladium-catalyzed Suzuki or Buchwald-Hartwig reactions could functionalize the aromatic ring, though steric hindrance from adjacent groups may limit efficacy .

Base-Mediated Rearrangements

Analogous sulfonamide-piperidine systems undergo 1,3-sulfonyl migrations under basic conditions (e.g., K₂CO₃ in DMF). A proposed mechanism involves:

-

Deprotonation of the sulfonamide nitrogen.

-

Sulfonyl group migration to an adjacent electrophilic carbon.

For this compound, such rearrangements could yield isomeric sulfonamides with altered pharmacological profiles.

Metabolic Pathways

In biological systems, predicted phase I/II reactions include:

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Quality Control :

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during sulfonamide formation .

- Design of Experiments (DoE) : Optimize parameters (temperature, pH) via response surface methodology .

- Strict SOPs : Standardize reagent sources (e.g., ≥99% purity) and solvent drying protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.